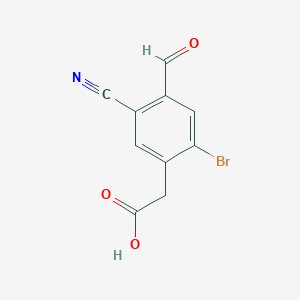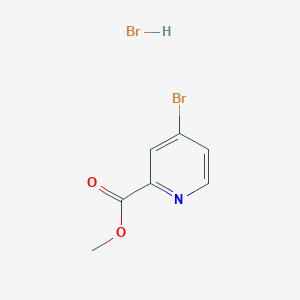
2-Bromo-4-cyano-5-methoxybenzoic acid
Vue d'ensemble
Description
2-Bromo-4-cyano-5-methoxybenzoic acid, also known as BCMBA, is an organic compound used in a variety of scientific research applications. It is a brominated aromatic acid, meaning it contains both a bromine atom and an aromatic ring. BCMBA has been increasingly studied in recent years due to its potential applications in a range of areas, including medical research, drug development, and biotechnology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCMBA.
Applications De Recherche Scientifique
2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential applications in a range of scientific research areas, including medical research, drug development, and biotechnology. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid involved in the regulation of pain and inflammation. By inhibiting FAAH, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting AChE, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the breakdown of histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase histone levels, resulting in increased gene expression.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyano-5-methoxybenzoic acid is dependent on its application. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of FAAH, which prevents the breakdown of anandamide. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of AChE, which prevents the breakdown of acetylcholine. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of HDAC, which prevents the breakdown of histone proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-4-cyano-5-methoxybenzoic acid are also dependent on its application. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase histone levels, resulting in increased gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-4-cyano-5-methoxybenzoic acid in lab experiments include its ease of synthesis, its low cost, and its versatility. The disadvantages of using 2-Bromo-4-cyano-5-methoxybenzoic acid in lab experiments include its potential toxicity, its relatively low potency, and its potential to cause off-target effects.
Orientations Futures
For 2-Bromo-4-cyano-5-methoxybenzoic acid research include its potential use in the development of new drugs, its potential use in the development of new medical treatments, its potential use in the development of new biotechnologies, and its potential use in the development of new diagnostic tools. Additionally, further research could be conducted to explore the potential toxicity of 2-Bromo-4-cyano-5-methoxybenzoic acid, its potential off-target effects, and its potential interactions with other compounds.
Propriétés
IUPAC Name |
2-bromo-4-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWJHDCPPDGHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cyano-5-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



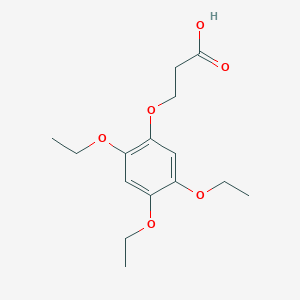
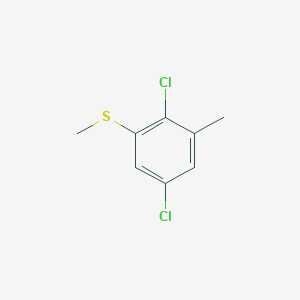
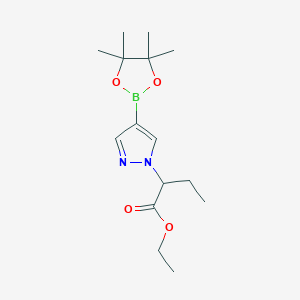
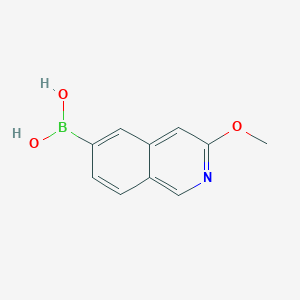
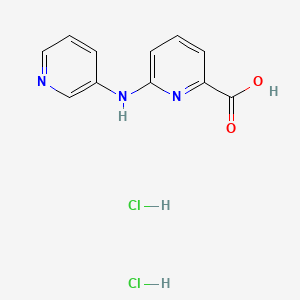
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)


